2-Methylnicotinohydrazide

Descripción general

Descripción

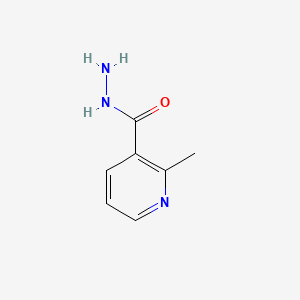

2-Methylnicotinohydrazide is an organic compound with the molecular formula C7H9N3O. It consists of a pyridine ring substituted with a methyl group and a hydrazide functional group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methylnicotinohydrazide can be synthesized through the reaction of 2-methylnicotinic acid with hydrazine hydrate. The reaction typically involves heating the acid with an excess of hydrazine hydrate under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process may be optimized for yield and purity through the use of continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methylnicotinohydrazide undergoes various chemical reactions, including:

Condensation Reactions: It readily reacts with aldehydes and ketones to form hydrazones.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions:

Condensation Reactions: Typically involve the use of aldehydes or ketones in the presence of a catalytic amount of acid, such as glacial acetic acid, under reflux conditions.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include sodium borohydride.

Major Products:

Hydrazones: Formed from condensation reactions with aldehydes and ketones.

Oxidized or Reduced Derivatives: Depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 2-methylnicotinohydrazide, particularly in its role as an antitubercular agent, involves the inhibition of key enzymes in the bacterial cell wall synthesis pathway. The compound targets enzymes such as InhA, which is involved in the synthesis of mycolic acids, essential components of the mycobacterial cell wall . By inhibiting these enzymes, this compound disrupts cell wall synthesis, leading to bacterial cell death .

Comparación Con Compuestos Similares

Isoniazid: Another hydrazide derivative used as a first-line antitubercular drug.

Nicotinohydrazide: Similar structure but lacks the methyl group on the pyridine ring.

Hydrazones: Formed from the reaction of hydrazides with aldehydes or ketones.

Uniqueness: 2-Methylnicotinohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group enhances its lipophilicity, potentially improving its ability to penetrate bacterial cell walls .

Actividad Biológica

2-Methylnicotinohydrazide is a derivative of nicotinic acid hydrazide, which has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to consolidate findings from various studies regarding the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of nicotinic acid with hydrazine derivatives. The structural formula can be represented as follows:

The compound features a hydrazide functional group, which is essential for its biological activity. The introduction of substituents on the aromatic ring can significantly influence its pharmacological properties.

Biological Activity Overview

This compound exhibits a wide range of biological activities, including:

- Antimycobacterial Activity : Studies have shown that derivatives of nicotinic acid hydrazides, including this compound, possess significant activity against Mycobacterium tuberculosis. For instance, certain synthesized hydrazides demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against this pathogen .

- Antitumor Potential : The compound has also been evaluated for its anticancer properties. Hydrazone derivatives formed from nicotinic acid hydrazides have shown antiproliferative effects on various cancer cell lines, including lung (A549) and gastric (BGC823) cells, with IC50 values ranging from 6.5 to 18.3 µM .

- Antibacterial and Antifungal Activities : The broad-spectrum antimicrobial properties of hydrazides are well-documented. Recent studies indicate that compounds related to this compound exhibit potent antibacterial effects against Gram-positive bacteria, with MIC values reported between 1.95 and 15.62 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Mycolic Acid Synthesis : Similar to isoniazid, this compound interferes with the synthesis of mycolic acids in M. tuberculosis, which are critical for the integrity of the bacterial cell wall .

- Induction of Apoptosis : In cancer cells, metal complexes formed with hydrazones derived from nicotinic acid hydrazides have been shown to promote apoptosis by modulating pro-apoptotic and anti-apoptotic protein levels .

Table 1: Antimycobacterial Activity of Nicotinic Acid Hydrazides

| Compound | MIC (µg/mL) | Cytotoxicity (HT-29) | Drug-likeness Score |

|---|---|---|---|

| This compound | 25 | No | 0.62 |

| Isatin Hydrazide (8b) | 12.5 | No | 0.41 |

| Isatin Hydrazide (8c) | 6.25 | No | 0.88 |

This table summarizes the antimycobacterial activity alongside cytotoxicity assessments and drug-likeness scores for various derivatives.

Case Study: Antitumor Activity

In a study assessing the anticancer potential of copper(II) complexes with nicotinohydrazides, it was found that these complexes exhibited significant cytotoxicity in a concentration-dependent manner across multiple cancer cell lines. Notably, the Cu(II) complex demonstrated superior activity compared to other metal complexes tested .

Propiedades

IUPAC Name |

2-methylpyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5-6(7(11)10-8)3-2-4-9-5/h2-4H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSHPGUURTXVDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50665582 | |

| Record name | 2-Methylpyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197079-01-9 | |

| Record name | 2-Methylpyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: How does the structure of 2-methylnicotinohydrazide derivatives influence their antimycobacterial activity?

A1: The study highlights the importance of lipophilicity in enhancing the antimycobacterial activity of this compound derivatives []. Researchers synthesized three series of compounds: 6-aryl-2-methylnicotinohydrazides, N′-arylidene-6-(4-bromophenyl)-2-methylnicotino hydrazides, and N′-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides. Notably, the N′-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides, particularly those incorporating an isatin moiety (compounds 8b and 8c), demonstrated superior activity against Mycobacterium tuberculosis. This suggests that the increased lipophilicity contributed by the isatin group plays a crucial role in enhancing the compounds' ability to penetrate the mycobacterial cell wall and exert their antitubercular effects.

Q2: What is the significance of the reported MIC values for compounds 8b and 8c?

A2: Compounds 8b and 8c exhibited remarkable potency against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values of 12.5 and 6.25 µg/mL, respectively []. These values indicate the lowest concentration of the compounds required to inhibit the growth of the bacteria. The low MIC values observed for 8b and 8c suggest their potential as lead compounds for developing new antitubercular drugs, especially given the increasing threat of drug-resistant tuberculosis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.